Ononitol
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Overview
Description
Ononitol, also known as 4-O-methyl-myo-inositol, is a derivative of inositol. It is an ether that results from replacing the hydroxyl group at position 4 of myo-inositol with a methoxy group. This compound is found in various organisms, including the root nodules of pea plants and Medicago sativa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ononitol can be synthesized through the methylation of myo-inositol. The reaction involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, followed by purification. The extraction process includes drying, grinding, and homogenizing the plant material, followed by solvent extraction. The isolated compound is then purified using techniques like liquid-liquid extraction and solid-phase extraction .
Chemical Reactions Analysis
Types of Reactions: Ononitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding inositol derivatives.
Reduction: Reduction reactions can convert this compound into different cyclitol derivatives.
Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halides and acids are employed for substitution reactions
Major Products: The major products formed from these reactions include various inositol derivatives, which have significant biological and chemical properties .
Scientific Research Applications
Ononitol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other inositol derivatives.
Biology: this compound plays a role in osmoregulation and signal transduction in plants.
Industry: It is used in the production of pharmaceuticals and as a dietary supplement due to its health-promoting properties
Mechanism of Action
Ononitol exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Ononitol is compared with other inositol derivatives such as:
Myo-inositol: The most common form of inositol, involved in various cellular processes.
D-chiro-inositol: Known for its role in insulin signaling and glucose metabolism.
Scyllo-inositol: Studied for its potential in treating neurodegenerative diseases .
Uniqueness: this compound’s unique structure, with a methoxy group at position 4, distinguishes it from other inositol derivatives. This structural difference imparts distinct biological activities and chemical reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(1S,2R,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-CEDNOLFGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318150 |
Source
|
Record name | (-)-Pinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3559-00-0 |
Source
|
Record name | (-)-Pinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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